3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-[(4-bromophenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” has a molecular formula of C23H18BrN5O2S and an average mass of 508.390 Da . It is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
The compound is a powder and it is soluble in DMSO . More detailed physical and chemical properties are not available in the data I retrieved.Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound against human cancer cell lines, particularly gynecological cancers. By assessing its impact on cell growth and viability, they aim to identify potential therapeutic candidates for cancer treatment .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This synthetic approach provides a new scaffold for further exploration in drug discovery and medicinal chemistry .
- An efficient method for synthesizing quinazolin-4(3H)-ones was developed. This transition-metal-free route involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. The resulting quinazolinones exhibit good functional group tolerance and ease of operation .
- Researchers have described a practical and general synthesis of diverse 3,4-dihydropyrazines, 6,7-dihydro-[1,2,3]triazolopyrazines, and 7,8-dihydro-[1,2,3]triazolodiazepines. These compounds are derived from amino acid intermediates and are formed via intramolecular 1,3-dipolar cycloaddition reactions. Such diverse structures hold promise for various applications .
- Quinazolinones, benzodiazepines, and triazoles are considered privileged heterocycles due to their prevalence in bioactive compounds. The compound may serve as a building block for molecular libraries, potentially leading to drug leads in medicinal chemistry .
- A one-pot, three-step cascade process was employed to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This atom-economical approach engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) and utilized cyclohexane, cyclohexene, and norbornene β-amino amides. Stereochemistry determination was aided by NMR spectroscopy and X-ray crystallography .
Antiproliferative Activity Against Cancer Cells
Heterocyclic System Synthesis
Transition-Metal-Free Quinazolinone Synthesis
Diverse 3,4-Dihydropyrazines and Triazolopyrazines
Privileged Scaffold Derivatives
Atom-Economical Synthesis of Alicyclic Derivatives
These applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties and applications, aiming to unlock its full potential in drug development, materials science, and beyond. 🌟
Mechanism of Action
The synthesis of these compounds often involves a multi-step reaction sequence, including a one-pot, three-step cascade process engaging multiple reactive centers . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-15-6-5-7-17(14-15)25-21-19-8-3-4-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-12-10-16(24)11-13-18/h3-14H,2H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMKIVNCSHAGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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